(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
CAS No.: 1351642-08-4
Cat. No.: VC4445450
Molecular Formula: C25H29N3OS
Molecular Weight: 419.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351642-08-4 |
|---|---|
| Molecular Formula | C25H29N3OS |
| Molecular Weight | 419.59 |
| IUPAC Name | [4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
| Standard InChI | InChI=1S/C25H29N3OS/c29-24(25(12-4-5-13-25)22-9-6-18-30-22)27-15-10-20(11-16-27)19-28-17-14-26-23(28)21-7-2-1-3-8-21/h1-3,6-9,14,17-18,20H,4-5,10-13,15-16,19H2 |
| Standard InChI Key | VGDWBYKMLBJKEP-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CN4C=CN=C4C5=CC=CC=C5 |
Introduction
Structural Characterization
Core Molecular Architecture
The molecule consists of three primary components:
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A piperidine ring substituted at the 1-position with a methanone group.
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A 2-phenyl-1H-imidazole group attached via a methylene bridge to the piperidine’s 4-position.
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A 1-(thiophen-2-yl)cyclopentyl group bonded to the methanone carbonyl.
Stereochemical Considerations
The cyclopentyl group’s stereochemistry at the 1-position and the piperidine ring’s conformation may influence biological activity. Molecular modeling of analogous compounds suggests that axial-equatorial substituent arrangements modulate receptor binding .
Synthesis and Reactivity
Reaction Optimization
Data from analogous syntheses indicate that:
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Solvent: THF or DMF improves yields (e.g., 91% in CDI-mediated couplings ).
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Temperature: Room temperature suffices for CDI activation, avoiding side reactions.
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Workup: Acidic quenching (1N HCl) followed by ethyl acetate extraction isolates the product .
Physicochemical Properties
Calculated Molecular Parameters
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO (≥10 mM).
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Stability: Susceptible to hydrolysis at the methanone group under acidic/basic conditions.
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: The thiophene-cyclopentyl group offers a vector for modulating selectivity in kinase inhibitor design.
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Probe Development: Fluorescent tagging at the imidazole NH could enable cellular imaging applications.
Industrial Synthesis
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Scale-Up Challenges: CDI-mediated couplings may require alternative reagents (e.g., EDC/HOBt) for cost-effective production.
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